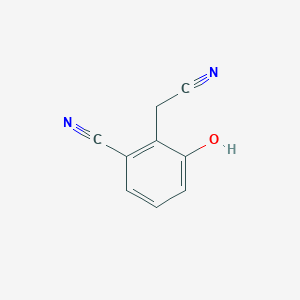
2-(Cyanomethyl)-3-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a cyanomethyl group (-CH2CN) and a hydroxy group (-OH) attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Cyanomethyl)-3-oxobenzonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 2-(Cyanomethyl)-3-aminobenzonitrile.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(Cyanomethyl)-3-oxobenzonitrile
Reduction: 2-(Cyanomethyl)-3-aminobenzonitrile
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making them candidates for therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3-hydroxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, certain derivatives may inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-(Cyanomethyl)-3-hydroxybenzonitrile can be compared with other similar compounds such as:
2-(Cyanomethyl)benzonitrile: Lacks the hydroxy group, which may result in different reactivity and applications.
3-Hydroxybenzonitrile:
2-(Cyanomethyl)-4-hydroxybenzonitrile: Positional isomer with the hydroxy group at a different position, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(cyanomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-4-8-7(6-11)2-1-3-9(8)12/h1-3,12H,4H2 |
InChI Key |
SGEPEJQJKPOZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















